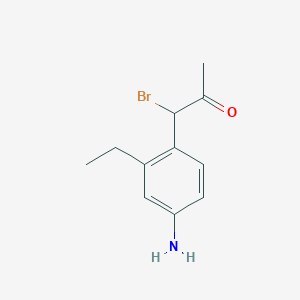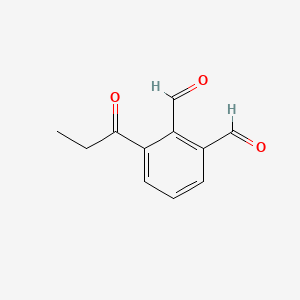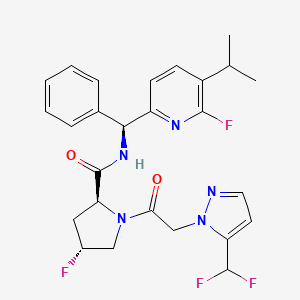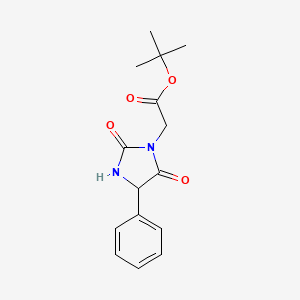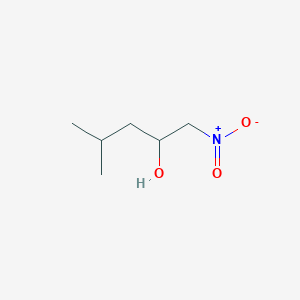
2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- is a chemical compound with the molecular formula C20H23NO2. It is known for its unique structure, which includes a piperidine ring substituted with a 2,2-diphenyl-1,3-dioxolan-4-yl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- typically involves the reaction of piperidine derivatives with 2,2-diphenyl-1,3-dioxolane. One common method includes the use of a piperidine precursor, which undergoes a nucleophilic substitution reaction with 2,2-diphenyl-1,3-dioxolane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran (THF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dexoxadrol: A related compound with similar structural features but different pharmacological properties.
Levoxadrol: Another structurally similar compound with distinct biological activities.
Flesinoxan: A compound with a similar dioxolane moiety but different overall structure and function.
Uniqueness
Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- stands out due to its unique combination of a piperidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102107-28-8 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methylpiperidine |
InChI |
InChI=1S/C21H25NO2/c1-22-15-9-8-14-19(22)20-16-23-21(24-20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19-20H,8-9,14-16H2,1H3 |
InChI Key |
RPCWBNGIMNMRSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




